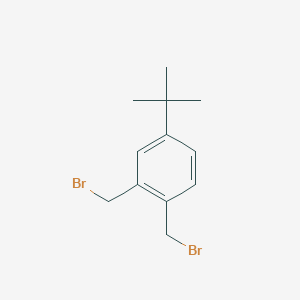
Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- is an organic compound characterized by the presence of two bromomethyl groups and a tert-butyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- typically involves the bromination of a precursor compound. One common method is the bromination of 1,2-bis(methyl)-4-(1,1-dimethylethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl groups can yield the corresponding methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 1,2-dimethyl-4-(1,1-dimethylethyl)benzene.
Aplicaciones Científicas De Investigación
Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are particularly reactive, allowing for various substitution and addition reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,2-dimethyl-4-(1,1-dimethylethyl)-: Lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.
Benzene, 1,2-bis(chloromethyl)-4-(1,1-dimethylethyl)-: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and reaction conditions.
Benzene, 1,2-bis(hydroxymethyl)-4-(1,1-dimethylethyl)-: Contains hydroxyl groups, making it more suitable for oxidation reactions.
Uniqueness
Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- is unique due to the presence of bromomethyl groups, which are highly reactive and versatile in synthetic chemistry. This makes it a valuable intermediate for the synthesis of a wide range of organic compounds.
Propiedades
Número CAS |
60070-04-4 |
|---|---|
Fórmula molecular |
C12H16Br2 |
Peso molecular |
320.06 g/mol |
Nombre IUPAC |
1,2-bis(bromomethyl)-4-tert-butylbenzene |
InChI |
InChI=1S/C12H16Br2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6H,7-8H2,1-3H3 |
Clave InChI |
XXTDGNOOMZUYSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















